4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the amino, chloro, and fluoro groups through various substitution reactions. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the chloro or fluoro groups, potentially replacing them with hydrogen atoms.
Substitution: The compound is likely to undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could result in various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(3-chloroanilino)-N-(2-chlorophenyl)-1,3-thiazole-5-carboxamide
- 4-amino-2-(4-fluoroanilino)-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide
Uniqueness
The unique combination of chloro and fluoro substituents in 4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H13Cl2FN4OS |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H13Cl2FN4OS/c1-8-3-2-4-10(18)13(8)23-16(25)14-15(21)24-17(26-14)22-9-5-6-12(20)11(19)7-9/h2-7H,21H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
NGUNVBYQGKIOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=C(N=C(S2)NC3=CC(=C(C=C3)F)Cl)N |
Origin of Product |
United States |
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